1,3,4,6-Tetrakis(methoxymethyl)glycoluril
CAS No.: 17464-88-9
Cat. No.: VC21069823
Molecular Formula: C12H22N4O6
Molecular Weight: 318.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17464-88-9 |
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Molecular Formula | C12H22N4O6 |
Molecular Weight | 318.33 g/mol |
IUPAC Name | 1,3,4,6-tetrakis(methoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione |
Standard InChI | InChI=1S/C12H22N4O6/c1-19-5-13-9-10(15(7-21-3)11(13)17)16(8-22-4)12(18)14(9)6-20-2/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | XGQJGMGAMHFMAO-UHFFFAOYSA-N |
SMILES | COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC |
Canonical SMILES | COCN1C2C(N(C1=O)COC)N(C(=O)N2COC)COC |
Introduction
Basic Information and Chemical Properties
Chemical Identity and Structure
1,3,4,6-Tetrakis(methoxymethyl)glycoluril is characterized by its unique molecular structure containing four methoxymethyl groups attached to a glycoluril framework. The compound has the following key identifiers:
Parameter | Value |
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CAS Number | 17464-88-9 |
Molecular Formula | C₁₂H₂₂N₄O₆ |
Molecular Weight | 318.33 g/mol |
EINECS Number | 241-480-3 |
Chemical Family | Imidazole derivatives |
The compound's structure consists of a bicyclic framework with four nitrogen atoms forming part of the core structure, while the four methoxymethyl substituents provide the compound with its distinctive chemical reactivity and properties .
Physical Properties
The physical properties of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril contribute significantly to its applications and handling requirements. While comprehensive physical data is somewhat limited in the available research, several important properties have been documented:
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Solubility: The compound demonstrates solubility in water, which enhances its utility in aqueous reaction systems .
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Appearance: Typically appears as a white to off-white solid at room temperature.
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Stability: Exhibits relatively good stability under standard laboratory conditions when properly stored.
For research applications, proper storage is recommended to maintain compound integrity. According to handling guidelines, when stored at -80°C, the compound should be used within 6 months, while at -20°C, it should be used within 1 month to ensure optimal activity .
Synthesis Methods and Production
Common Synthesis Pathways
The synthesis of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril involves multiple steps and can be accomplished through several established pathways. One common method includes:
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The reaction of histamine dihydrochloride with paraformaldehyde in water
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Heating the mixture to reflux for several hours to complete the reaction
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Subsequent purification steps to obtain the final product
An alternative approach involves the use of 2,4,6,8-tetra(hydroxymethyl)glycoluril as a precursor, which is converted into the methoxymethyl derivative under specific reaction conditions. This method typically requires controlled reaction parameters and precise handling of intermediates to achieve high purity in the final product.
Mechanism of Action
Crosslinking Mechanism
1,3,4,6-Tetrakis(methoxymethyl)glycoluril functions primarily as a crosslinking agent in polymer chemistry. Its mechanism of action involves:
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Reacting with functional groups on polymer chains
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Forming covalent bonds between different polymer molecules
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Creating a three-dimensional network structure within the polymer matrix
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Enhancing the mechanical and thermal properties of the resulting material
The four methoxymethyl groups present in the compound are key to its crosslinking ability, as they serve as reactive sites for the formation of bridging connections between polymer chains. This structural feature allows the compound to effectively link multiple polymer chains together, resulting in materials with enhanced performance characteristics .
Molecular Interactions
At the molecular level, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril interacts with various functional groups commonly found in polymers, including:
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Hydroxyl groups (-OH)
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Carboxyl groups (-COOH)
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Amino groups (-NH₂)
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Other nucleophilic functionalities
These interactions lead to the formation of stable covalent bonds, which are essential for the compound's effectiveness as a crosslinking agent. The resulting crosslinked networks contribute significantly to improved material properties, including enhanced strength, durability, and resistance to thermal and chemical degradation .
Applications
Polymer Chemistry Applications
In polymer chemistry, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril has found significant applications as a crosslinking agent that enhances material properties. Its primary roles include:
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Improving the mechanical strength of polymeric materials
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Enhancing thermal stability of polymer formulations
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Increasing chemical resistance of treated polymers
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Modifying the rheological properties of polymer systems
The compound's ability to form strong covalent bonds between polymer chains results in materials with superior performance characteristics, making it valuable in the development of advanced polymeric materials for specialized applications .
Research and Scientific Applications
In the scientific research domain, 1,3,4,6-Tetrakis(methoxymethyl)glycoluril serves several important functions:
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As a building block for synthesizing more complex molecules
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In studies focused on enzyme mechanisms and protein-ligand interactions
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In research exploring novel crosslinking chemistries
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As a model compound for investigating reaction kinetics
The compound's well-defined structure and reactive functionalities make it a valuable tool for researchers investigating fundamental aspects of chemical reactivity and molecular interactions.
Industrial Applications
Industrial applications of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril and its derivatives include:
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Development of specialized coatings with enhanced durability
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Production of adhesives with improved bonding strength
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Manufacturing of composite materials with superior mechanical properties
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Formulation of sealants with enhanced chemical resistance
Derivatives of glycoluril, including 1,3,4,6-Tetrakis(methoxymethyl)glycoluril, have been employed as solidifying agents in powder coatings. These compounds enhance the thermal resistance and weathering properties of coatings, making them suitable for demanding applications such as aerospace components.
Chemical Reactions and Reactivity
Oxidation and Reduction Reactions
1,3,4,6-Tetrakis(methoxymethyl)glycoluril undergoes various chemical reactions, including oxidation and reduction processes:
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Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives with modified properties.
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Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in compounds with altered functional groups and reactivity profiles.
These reactions provide routes to structural modifications that can expand the compound's utility in various applications.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions represent another important aspect of 1,3,4,6-Tetrakis(methoxymethyl)glycoluril's chemical reactivity:
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The methoxymethyl groups can be replaced by other nucleophiles under appropriate conditions
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These substitution reactions allow for the preparation of structurally modified derivatives
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The resulting compounds may possess altered reactivity profiles and application potentials
The ability to undergo such transformations makes 1,3,4,6-Tetrakis(methoxymethyl)glycoluril a versatile starting material for the synthesis of related compounds with customized properties.
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